Cas no 1343784-02-0 (methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate)

methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate
- AKOS013235522
- EN300-1140172
- CS-0346996
- 1343784-02-0
-
- インチ: 1S/C11H17N3O2/c1-12-11(9-3-4-9,10(15)16-2)7-14-6-5-13-8-14/h5-6,8-9,12H,3-4,7H2,1-2H3
- InChIKey: PETHXTRCHUXHBN-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(CN1C=NC=C1)(C1CC1)NC)=O
計算された属性
- せいみつぶんしりょう: 223.132076794g/mol
- どういたいしつりょう: 223.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 56.2Ų
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140172-0.05g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
Enamine | EN300-1140172-5.0g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 5g |
$3894.0 | 2023-06-09 | ||
Enamine | EN300-1140172-10.0g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 10g |
$5774.0 | 2023-06-09 | ||
Enamine | EN300-1140172-0.1g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
Enamine | EN300-1140172-0.5g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
Enamine | EN300-1140172-0.25g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
Enamine | EN300-1140172-10g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 95% | 10g |
$4852.0 | 2023-10-26 | |
Enamine | EN300-1140172-5g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 95% | 5g |
$3273.0 | 2023-10-26 | |
Enamine | EN300-1140172-1g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 95% | 1g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1140172-1.0g |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate |
1343784-02-0 | 1g |
$1343.0 | 2023-06-09 |
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate 関連文献
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoateに関する追加情報
Compound CAS No. 1343784-02-0: Methyl 2-Cyclopropyl-3-(1H-Imidazol-1-yl)-2-(Methylamino)Propanoate
The compound with CAS No. 1343784-02-0, known as methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate, is a complex organic molecule with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclopropyl group, imidazole ring, and methylamino substituent, which collectively contribute to its intriguing chemical properties and potential applications.
Methyl 2-cyclopropyl is a key structural component of this compound, providing stability and rigidity to the molecule. The cyclopropyl group is known for its strained ring system, which can impart unique reactivity in chemical reactions. This feature makes the compound a valuable substrate for exploring cyclopropane chemistry and its applications in drug design.
The presence of the 1H-imidazol-1-yl group adds another layer of complexity to the molecule. Imidazoles are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. These groups are known for their ability to act as hydrogen bond donors and acceptors, which can enhance the bioavailability and pharmacokinetic properties of drugs. In this compound, the imidazole ring is positioned at the third carbon of the propanoate chain, further influencing its chemical behavior.
The methylamino substituent introduces an additional functional group that can participate in various chemical interactions. Methylamine derivatives are often used in pharmaceuticals due to their ability to modulate enzyme activity and receptor binding. In this case, the methylamino group is attached to the second carbon of the propanoate chain, creating a chiral center that may influence the compound's stereochemical properties.
Recent studies have highlighted the potential of this compound in drug discovery efforts. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those targeting G protein-coupled receptors (GPCRs). The combination of a cyclopropyl group, imidazole ring, and methylamino substituent makes this compound a versatile building block for constructing ligands with high affinity for specific receptors.
In addition to its pharmacological applications, methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate has been studied for its catalytic properties in organic synthesis. The strained cyclopropane ring can act as a platform for enantioselective reactions, enabling the formation of complex chiral architectures with high enantioselectivity.
From a synthetic perspective, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Its synthesis often involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Researchers have also investigated green chemistry approaches to synthesize this compound, reducing environmental impact while maintaining product quality.
The biological activity of methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate has been extensively studied in vitro and in vivo models. Preclinical data suggest that it exhibits potent activity against certain enzymes and receptors associated with inflammatory diseases and neurological disorders. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
In conclusion, methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate is a multifaceted organic compound with significant implications in drug discovery and organic synthesis. Its unique structure, comprising a cyclopropyl group, imidazole ring, and methylamino substituent, positions it as a valuable tool for advancing chemical research and developing innovative pharmaceuticals.
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